7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
Overview
Description
7-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid is a fluorinated derivative of coumarin, a naturally occurring compound found in many plants This compound is characterized by the presence of a fluorine atom at the 7-position, an oxo group at the 1-position, and a carboxylic acid group at the 3-position
Mechanism of Action
Target of Action
It is structurally similar to flumioxazin , which is known to inhibit protoporphyrinogen oxidase , an enzyme crucial in the synthesis of chlorophyll .
Mode of Action
If we consider its structural similarity to flumioxazin , it may act by inhibiting protoporphyrinogen oxidase . This inhibition leads to the accumulation of porphyrins in susceptible organisms, causing photosensitization .
Biochemical Pathways
Based on its potential similarity to flumioxazin , it may affect the pathway of chlorophyll synthesis, leading to photosensitization and subsequent membrane lipid peroxidation .
Result of Action
If we consider its potential similarity to flumioxazin , it may lead to photosensitization and subsequent membrane lipid peroxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material, such as 7-fluoro-2-hydroxy-3,4-dihydro-1H-2-benzopyran-1-one.
Oxidation: The hydroxyl group at the 2-position is oxidized to form the corresponding ketone.
Carboxylation: The ketone is then converted to the carboxylic acid through a carboxylation reaction.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Substitution reactions can introduce different substituents at various positions on the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Derivatives with additional oxygen-containing functional groups.
Reduction Products: Alcohols, aldehydes, and other reduced forms of the compound.
Substitution Products: Compounds with different substituents on the benzopyran ring.
Scientific Research Applications
7-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid
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Properties
IUPAC Name |
7-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO4/c11-6-2-1-5-3-8(9(12)13)15-10(14)7(5)4-6/h1-2,4,8H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOSNMAGOIQQRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=CC(=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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